[1-Bromo-2-(4-fluorophenyl)indolizin-3-yl](4-hydroxyphenyl)methanone
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Overview
Description
1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone: is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . This is followed by coupling reactions to introduce the indolizine moiety and further functionalization to attach the hydroxyphenyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone: has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive molecules with potential antiviral, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Biological Studies: It is used in studying the biological activities of indolizine derivatives, which have shown promise in various therapeutic areas.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other indolizine derivatives such as:
1-Bromo-4-fluorobenzene: Used as a precursor in organic synthesis.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88274-00-4 |
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Molecular Formula |
C21H13BrFNO2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
[1-bromo-2-(4-fluorophenyl)indolizin-3-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H13BrFNO2/c22-19-17-3-1-2-12-24(17)20(18(19)13-4-8-15(23)9-5-13)21(26)14-6-10-16(25)11-7-14/h1-12,25H |
InChI Key |
YTKKOTGKOVQNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
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